molecular formula C13H15NO3 B1388400 1-Isobutyrylindoline-5-carboxylic acid CAS No. 1051188-71-6

1-Isobutyrylindoline-5-carboxylic acid

Cat. No. B1388400
M. Wt: 233.26 g/mol
InChI Key: GHPLNVWOVSAKMB-UHFFFAOYSA-N
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Description

1-Isobutyrylindoline-5-carboxylic acid (IBICA) is an organic compound that belongs to the family of indolecarboxylic acids. It has a molecular formula of C13H15NO3 and a molecular weight of 233.26 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Isobutyrylindoline-5-carboxylic acid consists of a benzene ring fused with a five-membered nitrogenous ring . This structure is characteristic of indole derivatives .


Chemical Reactions Analysis

Carboxylic acids, such as 1-Isobutyrylindoline-5-carboxylic acid, are characterized by the carboxyl functional group (-COOH), a combination of a carbonyl group (-C=O) and a hydroxyl group (-OH) bonded to the same carbon atom . They can undergo various reactions, including nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

1-Isobutyrylindoline-5-carboxylic acid has a molecular weight of 233.26 g/mol . Further physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Synthesis and Structural Applications

  • 1-Isobutyrylindoline-5-carboxylic acid and related compounds are utilized in the synthesis of various complex molecules. For instance, 1-substituted β-carbolines, which include alkaloids like harmane and isoharmine, are synthesized starting from indole-2-carboxylic acids through a series of reactions (Kamlah, Lirk, & Bracher, 2016). This highlights the significance of 1-Isobutyrylindoline-5-carboxylic acid in facilitating complex organic syntheses.

Chemical Analysis and Fluorescence Studies

  • Some derivatives of 1-Isobutyrylindoline-5-carboxylic acid exhibit strong fluorescence properties in a wide pH range, making them useful for biomedical analysis. For example, 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, demonstrates these properties (Hirano et al., 2004).

Pharmaceutical Research

  • The compound's framework is found in a range of natural compounds with diverse biological activities. This framework has therapeutic potential for various chronic diseases, indicating its importance in medicinal chemistry (Upadhyay, Thapa, Sharma, & Sharma, 2020).

Organic Chemistry and Catalysis

  • In organic chemistry, compounds similar to 1-Isobutyrylindoline-5-carboxylic acid are used in palladium-mediated synthesis, highlighting their role as intermediates in creating more complex organic structures (Khan & Reza, 2005). This underscores their versatility in synthetic organic chemistry.

properties

IUPAC Name

1-(2-methylpropanoyl)-2,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(2)12(15)14-6-5-9-7-10(13(16)17)3-4-11(9)14/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPLNVWOVSAKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyrylindoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EC Cho, CY Liu, DW Tang, HY Lee - Journal of Enzyme Inhibition …, 2021 - Taylor & Francis
Five pathways involving different ring structures led to generation of fourteen thienylbenzamides (7–20) which display the structure-activity relationships of class I HDAC inhibitors. All …
Number of citations: 1 www.tandfonline.com

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